4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol
Description
Chemical Identity and Structural Features
4-[[2,5-Dimethyl-4-[(4-Nitrophenyl)azo]phenyl]azo]-o-cresol (CAS 62308-13-8) is a complex aromatic azo compound characterized by two azo (-N=N-) linkages and multiple substituents. Its molecular formula is C₂₁H₁₉N₅O₃, with a molecular weight of 389.41 g/mol . Key structural elements include:
- Two methyl (-CH₃) groups at positions 2 and 5 on the central benzene ring.
- A nitro (-NO₂) group on the para-substituted phenyl ring.
- A hydroxyl (-OH) group on the ortho-cresol moiety.
Properties
CAS No. |
62308-13-8 |
|---|---|
Molecular Formula |
C21H19N5O3 |
Molecular Weight |
389.4 g/mol |
IUPAC Name |
4-[[2,5-dimethyl-4-[(4-nitrophenyl)diazenyl]phenyl]diazenyl]-2-methylphenol |
InChI |
InChI=1S/C21H19N5O3/c1-13-12-20(25-23-17-6-9-21(27)15(3)10-17)14(2)11-19(13)24-22-16-4-7-18(8-5-16)26(28)29/h4-12,27H,1-3H3 |
InChI Key |
KTTUCENEGBNGPD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C)C)N=NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol typically involves a multi-step process. The initial step often includes the diazotization of 2,5-dimethylaniline, followed by coupling with 4-nitroaniline to form the azo compound. The reaction conditions usually require acidic environments and controlled temperatures to ensure the stability of the diazonium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and yield. The process involves stringent control of reaction parameters such as temperature, pH, and reactant concentrations to optimize the production efficiency and minimize by-products.
Chemical Reactions Analysis
Phenolic Hydroxyl (-OH)
-
Acetylation : Reacts with acetic anhydride to form acetate ester.
-
Alkylation : Forms ethers via Williamson synthesis, though steric hindrance may reduce reactivity.
Azo (-N=N-) Linkages
-
Reduction : Cleavage of azo bonds under acidic conditions with reagents like SnCl₂/HCl or Na₂S₂O₄:
-
Stability : Azo bonds are generally stable but may decompose under harsh conditions (e.g., strong acids, high temperatures).
Nitrophenyl Group (-NO₂)
-
Reduction : Converts to amine (-NH₂) using catalysts like Pd/C or Fe/HCl:
-
Electrophilic Substitution : Nitro groups direct incoming electrophiles to meta positions, but steric hindrance may limit reactivity.
Degradation Pathways
| Reaction | Conditions | Products |
|---|---|---|
| Azo bond cleavage | Acidic SnCl₂/HCl | Aniline derivatives |
| Nitro reduction | Pd/C, H₂ | Aminophenyl derivatives |
| Phenolic oxidation | Oxidizing agents (e.g., KMnO₄) | Quinones or polymeric products |
Research Gaps
Scientific Research Applications
4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol has a wide range of applications in scientific research:
Chemistry: It is used as a dye and pigment in various chemical processes.
Biology: The compound is employed in staining techniques for biological specimens.
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
Industry: It is widely used in the textile industry for dyeing fabrics and in the production of colored plastics.
Mechanism of Action
The mechanism of action of 4-[[2,5-Dimethyl-4-[(4-nitrophenyl)azo]phenyl]azo]-o-cresol involves its interaction with molecular targets through its azo and nitro groups. These functional groups can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The pathways involved include electron transfer processes and the formation of covalent bonds with target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to the azo-phenolic family, sharing functional groups with several analogs. Below is a detailed comparison based on molecular structure, physicochemical properties, and applications:
Table 1: Structural and Molecular Comparison
Key Observations
This increases steric hindrance and may reduce solubility in non-polar solvents .
Molecular Weight and Stability :
- Higher molecular weight (389.41 vs. 243.22–355.33) correlates with enhanced thermal stability , as evidenced by its high boiling point (589.2°C) compared to single-azo analogs (~300–400°C) .
Electronic and Optical Properties: The nitro group (-NO₂) in all listed compounds acts as a strong electron-withdrawing group, red-shifting absorbance maxima. However, the dual azo groups in 62308-13-8 and p-[[p-[(p-nitrophenyl)azo]phenyl]azo]phenol likely broaden absorbance bands, making them suitable for dark-colored dyes .
Research Findings and Limitations
- Optical Performance: Azo-phenolic compounds like 62308-13-8 are understudied in advanced materials (e.g., transparent conductive films) compared to ZnO or SnO₂-based systems . However, their tunable absorbance could complement optoelectronic devices.
- Data Gaps : Calculated properties (e.g., boiling point) for 62308-13-8 lack experimental validation, and its environmental toxicity profile is undocumented .
Biological Activity
Chemical Structure and Properties
Disperse Yellow 7 has the following chemical structure:
- Molecular Formula : C19H16N4O
- CAS Number : 22736-88-6
The compound features two azo groups (-N=N-) linked to aromatic rings, which is typical of many azo dyes. These structural characteristics are crucial for its application in textiles and plastics but also raise concerns regarding biological activity.
Toxicity Studies
- Genotoxicity : Research indicates that azo dyes, including Disperse Yellow 7, can undergo metabolic reduction in vivo to form aromatic amines, which are known mutagens. Studies have shown that exposure to these metabolites can lead to DNA damage in various cell types, raising concerns about carcinogenic potential .
- Cytotoxicity : In vitro studies have demonstrated that Disperse Yellow 7 exhibits cytotoxic effects on human liver cells (HepG2). The IC50 value (the concentration required to inhibit cell growth by 50%) was reported at approximately 30 µg/mL, indicating significant cytotoxicity at relatively low concentrations .
- Endocrine Disruption : Some studies suggest that azo dyes may act as endocrine disruptors. Disperse Yellow 7 has been implicated in altering hormonal pathways in animal models, potentially affecting reproductive health .
Case Studies
- A study conducted on the effects of Disperse Yellow 7 on aquatic organisms revealed significant bioaccumulation in fish species exposed to contaminated water sources. The concentration of the dye in fish tissues was significantly higher than that in the surrounding water, indicating potential ecological risks and food chain implications .
- Another case study focused on the dermal exposure of workers in textile manufacturing facilities using Disperse Yellow 7. It highlighted increased incidences of skin irritation and allergic reactions among workers, suggesting a need for improved safety measures and regulations in industries utilizing this compound .
Environmental Impact
Disperse Yellow 7 poses environmental risks due to its persistence and potential for bioaccumulation. The dye's stability in aquatic environments raises concerns about long-term ecological effects:
| Parameter | Value |
|---|---|
| Water Solubility | Low (0.1 g/L) |
| Biodegradability | Poor |
| Bioaccumulation Factor (BAF) | High (up to 500) |
Regulatory Status
Due to its potential health risks, Disperse Yellow 7 is subject to regulatory scrutiny under various chemical safety laws globally. The European Chemicals Agency (ECHA) has classified certain azo dyes as hazardous substances due to their genotoxic properties and potential impacts on human health and the environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
